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molecular formula C12H18N4O B8759707 N-(tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine

N-(tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine

Cat. No. B8759707
M. Wt: 234.30 g/mol
InChI Key: QTNBQAIZSMTDNT-UHFFFAOYSA-N
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Patent
US09133187B2

Procedure details

A round-bottom flask was charged with 26 (27.5 g, 82.2 mmol), DCM (100 mL) and MeOH (25 mL) and maintained under nitrogen. A 4N solution of HCl in dioxane (103 mL, 411 mmol) was added and the resulting solution stirred for 18 h. The reaction mixture was concentrated and re-suspended in DCM (150 mL). A methanolic NH3 solution (25 mL, 7 N) and additional DCM (100 mL) was added. The precipitated salts were filtered and the filtrate concentrated to afford a brown solid which was stirred with Et2O/MeOH (95:5) for 1 h. A fine light brown solid precipitated and recovered by filtration to afford 15 g, (99% purity, 77% yield) of N-(tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine (28): MS m/z (APCI-pos) M+1=235.2.
Name
26
Quantity
27.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
103 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8]2[N:9]=[CH:10][C:11]3[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][C:12]=3[N:13]=2)[CH2:3][CH2:2]1.C(Cl)Cl.Cl.O1CCOCC1>CCOCC.CO.CO>[O:1]1[CH2:2][CH2:3][CH:4]([NH:7][C:8]2[N:9]=[CH:10][C:11]3[CH2:17][CH2:16][NH:15][CH2:14][C:12]=3[N:13]=2)[CH2:5][CH2:6]1 |f:4.5|

Inputs

Step One
Name
26
Quantity
27.5 g
Type
reactant
Smiles
O1CCC(CC1)NC=1N=CC2=C(N1)CN(CC2)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
103 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC.CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
A methanolic NH3 solution (25 mL, 7 N) and additional DCM (100 mL) was added
FILTRATION
Type
FILTRATION
Details
The precipitated salts were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to afford a brown solid which
CUSTOM
Type
CUSTOM
Details
A fine light brown solid precipitated
FILTRATION
Type
FILTRATION
Details
recovered by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1CCC(CC1)NC=1N=CC2=C(N1)CNCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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